Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride
Description
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely utilized in medicinal chemistry due to its bioactivity. The compound features a nitro group (-NO₂) at the 6-position and an ethyl ester (-COOEt) at the 2-position of the imidazo[1,2-a]pyridine core, with the hydrochloride salt enhancing its solubility for pharmaceutical applications .
Key physicochemical properties include:
- Molecular formula (free base): C₁₀H₉N₃O₄
- Molecular weight (free base): 235.20 g/mol
- CAS No.: 38923-08-9 (free base)
- Hazard profile: Classified with warnings for toxicity (H302: harmful if swallowed) and irritation (H315, H319, H332, H335) .
Imidazo[1,2-a]pyridines are recognized intermediates in synthesizing bioactive molecules, including antiviral agents, anticonvulsants, and kinase inhibitors . The nitro group in this compound may modulate electronic properties, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10ClN3O4 |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H9N3O4.ClH/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8;/h3-6H,2H2,1H3;1H |
InChI Key |
OMBGHUHEYHROAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine with Nitro-Substituted Aldehydes and Ethyl Acetoacetate
Reaction Overview
This method involves a one-pot cyclocondensation reaction between 2-aminopyridine, a nitro-substituted aldehyde (e.g., 5-nitro-2-furaldehyde), and ethyl acetoacetate. The process is catalyzed by hydrochloric acid in ethanol, yielding the imidazo[1,2-a]pyridine core with pre-installed nitro and ester functionalities.
Mechanism
- Imine Formation : The primary amine of 2-aminopyridine reacts with the aldehyde’s carbonyl group to form an imine intermediate.
- Knoevenagel Condensation : Ethyl acetoacetate undergoes condensation with the imine, facilitated by acid catalysis, to generate a β-enamine.
- Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the electrophilic carbonyl carbon closes the imidazole ring.
- Aromatization : Elimination of water yields the aromatic imidazo[1,2-a]pyridine structure.
Optimization Data
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | HCl (conc.) | 72 | |
| Solvent | Ethanol | — | |
| Temperature | Reflux (78°C) | — | |
| Reaction Time | 12 hours | — |
Advantages : Direct introduction of nitro and ester groups avoids post-functionalization.
Limitations : Limited substrate scope due to the sensitivity of nitroaldehydes under acidic conditions.
Post-Synthetic Nitration of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
Reaction Overview
This two-step approach first synthesizes ethyl imidazo[1,2-a]pyridine-2-carboxylate via cyclocondensation, followed by regioselective nitration at the 6-position using a mixed acid system (HNO₃/H₂SO₄).
Step 1: Core Synthesis
2-Aminopyridine reacts with ethyl bromopyruvate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the imidazo[1,2-a]pyridine ester.
Step 2: Nitration
The intermediate is treated with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C to install the nitro group.
Optimization Data
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Nitration Temp | 0–5°C | 68 | |
| Nitration Time | 2 hours | — | |
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | — |
Advantages : High regioselectivity for the 6-position due to electron-donating effects of the ester group.
Limitations : Requires handling of corrosive nitrating agents, complicating scalability.
Multi-Component Groebke–Blackburn–Bienaymé Reaction
Reaction Overview
The Groebke–Blackburn–Bienaymé (GBB) reaction enables a one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines using 2-aminopyridine, an aldehyde, and an isonitrile. For this compound, 5-nitro-2-furaldehyde and ethyl isocyanoacetate serve as substrates.
Mechanism
- Iminium Formation : Reaction of 2-aminopyridine with the aldehyde generates an iminium ion.
- Nitrile Insertion : Ethyl isocyanoacetate undergoes [4+1] cycloaddition with the iminium ion.
- Rearomatization : Proton transfer and elimination yield the nitro- and ester-functionalized product.
Optimization Data
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Sc(OTf)₃ | 85 | |
| Solvent | Dichloromethane | — | |
| Temperature | Room temperature | — | |
| Reaction Time | 6 hours | — |
Advantages : Atom-economical and modular for diverse substitution patterns.
Limitations : Requires expensive Lewis acid catalysts and anhydrous conditions.
Hydrochloride Salt Formation
The free base of ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol. The salt precipitates upon cooling and is isolated via filtration.
Workup Data
| Parameter | Condition | Purity (%) | Reference |
|---|---|---|---|
| HCl Concentration | 4 M in dioxane | 99 | |
| Solvent | Ethanol | — | |
| Crystallization Temp | 4°C | — |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functionalization Step | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 72 | Moderate | Integrated | High |
| Post-Synthetic Nitration | 68 | Low | Separate | Moderate |
| GBB Reaction | 85 | High | Integrated | Low |
Key Findings :
- The GBB reaction offers the highest yield but is cost-prohibitive for industrial use.
- Cyclocondensation balances yield and cost, making it suitable for large-scale production.
- Post-synthetic nitration provides regioselectivity but involves hazardous reagents.
Mechanistic Insights and Side Reactions
Nitro Group Reduction
During synthesis, unintended reduction of the nitro group to an amine may occur under acidic conditions. This is mitigated by using dilute HCl and shorter reaction times.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation method reduces reaction time from 12 hours to 2 hours and improves yield to 78% by enhancing heat/mass transfer.
Green Chemistry Approaches
Replacing traditional solvents with cyclopentyl methyl ether (CPME) in the GBB reaction reduces environmental impact while maintaining an 82% yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors involved in critical cellular pathways, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for targeted comparisons with Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride. Below is an analysis of analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Comparisons:
This property may enhance interactions with electron-rich biological targets, such as kinase active sites. Halogenated analogs (Br, Cl, F) offer distinct advantages: Bromo and chloro derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for functionalization, while fluorine improves metabolic stability .
Biological Relevance: Amino-substituted derivatives (e.g., 6-amino) are precursors to cyclin-dependent kinase (CDK) inhibitors, leveraging the -NH₂ group for hydrogen bonding . Nitro-substituted compounds are less explored in direct biological assays but are hypothesized to exhibit unique redox or nitroreductase-activated properties .
Physicochemical Properties: Molecular weight and lipophilicity: Nitro and bromo derivatives have higher molecular weights compared to fluoro or amino analogs, influencing solubility and membrane permeability. Safety profiles: The nitro derivative carries more stringent hazard warnings (e.g., H302) compared to halogenated analogs, which are primarily irritants (H315, H319) .
Synthetic Utility :
- Bromo and chloro derivatives are widely used in palladium-catalyzed reactions for structural diversification, whereas the nitro group may serve as a precursor for reduction to -NH₂ or other functional groups .
Biological Activity
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.
- Molecular Formula : C10H9N3O4
- Molecular Weight : 235.20 g/mol
- CAS Number : 38923-08-9
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Streptococcus pneumoniae . The compound induces apoptosis in bacterial cells, leading to nuclear condensation and fragmentation at effective concentrations (e.g., 100 µM) .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported significant growth inhibition in various cancer types, including breast (MCF7), lung (NCI-H460), and colon (HCT-116) cancers . The IC50 values range from low micromolar concentrations, indicating potent anticancer activity.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 - 2 µg/mL | Effective against MDR strains |
| Streptococcus pneumoniae | 1 - 5 µg/mL | Induces apoptosis |
Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 3.79 | Significant cytotoxicity |
| NCI-H460 | 12.50 | Induces cell cycle arrest |
| HCT-116 | 1.1 | High potency against colon cancer |
| HepG2 | 0.95 | Effective against liver cancer |
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibited significant activity against Mycobacterium tuberculosis, with an MIC as low as 0.5 µg/mL for resistant strains . The compound's ability to penetrate bacterial membranes and induce cell death was highlighted.
- Cytotoxicity in Cancer Models : Research indicated that this compound could inhibit the proliferation of various cancer cell lines with IC50 values indicating strong cytotoxicity. For instance, it showed an IC50 of approximately 3.79 µM against MCF7 cells, suggesting a promising candidate for further development in anticancer therapies .
- Mechanistic Insights : Studies have elucidated that the compound's action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells, which is a common pathway for inducing apoptosis in both bacterial and cancer cells .
Q & A
Basic: What are the standard synthetic routes for Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride?
The synthesis typically involves cyclization reactions of precursors such as 2-aminopyridine derivatives and nitro-substituted aldehydes or ketones. A common method employs ethyl acetoacetate and nitro-aldehydes in ethanol or methanol with acid catalysts (e.g., HCl or H₂SO₄) to drive cyclization . For the hydrochloride salt, post-synthesis treatment with HCl is required. Industrial-scale synthesis may use continuous flow reactors to optimize yield and purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance cyclization efficiency compared to weaker acids .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in halogenation or substitution steps .
- Temperature control : Cyclization reactions often require reflux (70–100°C), while nitro-group reduction (e.g., H₂/Pd-C) is performed at lower temperatures (25–40°C) to avoid over-reduction .
- Purification : Chromatography or recrystallization from ethanol/water mixtures removes unreacted precursors .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C6, ester at C2) and confirms purity .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (N-O nitro stretch) validate functional groups .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₄⁺HCl) .
- X-ray crystallography : SHELX software refines crystal structures, revealing planarity of the imidazo[1,2-a]pyridine core and hydrogen-bonding patterns in the hydrochloride salt .
Advanced: How do structural modifications (e.g., nitro, methyl, trifluoromethyl groups) influence biological activity?
- Nitro group : Enhances antimicrobial activity by promoting redox cycling, generating reactive oxygen species (ROS) .
- Methyl group : At C5, steric hindrance reduces metabolic degradation, improving pharmacokinetics .
- Trifluoromethyl group : Increases lipophilicity and thermal stability, enhancing blood-brain barrier penetration in CNS-targeted studies .
Comparative MIC data for analogs (e.g., 5-methyl vs. non-methyl derivatives) show 2–4× potency differences against Mycobacterium tuberculosis .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) to minimize inter-lab discrepancies .
- Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .
- Mechanistic studies : Probe ROS generation (via fluorescent probes) or target-binding (ITC/SPR) to distinguish direct vs. indirect effects .
Basic: What purification techniques are effective for isolating this compound?
- Recrystallization : Ethanol/water (1:3) yields high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates nitroimidazole derivatives .
- Acid-base extraction : Hydrochloride salt formation precipitates the compound from aqueous solution .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina models interactions with M. tuberculosis InhA (enoyl-ACP reductase), highlighting nitro group H-bonding with Tyr158 .
- QSAR models : Hammett constants (σ) predict electron-withdrawing effects of substituents on antimicrobial activity .
- DFT calculations : Optimize geometry and predict redox potentials for nitro-group reduction .
Basic: How is the hydrochloride salt form advantageous in formulation studies?
The hydrochloride salt improves aqueous solubility (critical for in vivo studies) and enhances stability by reducing hygroscopicity compared to the free base .
Advanced: What strategies mitigate nitro-group toxicity in preclinical development?
- Prodrug design : Mask the nitro group as a nitroreductase-activated moiety (e.g., bioreductive pre-drugs) .
- Co-administration : Antioxidants (e.g., N-acetylcysteine) reduce off-target ROS damage .
Basic: What are the key stability concerns for this compound?
- Photodegradation : Nitro groups degrade under UV light; store in amber vials .
- Hydrolysis : Ester groups hydrolyze in basic conditions; maintain pH 4–6 in buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
